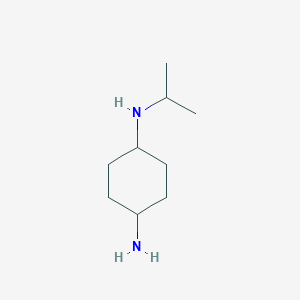
N1-Isopropylcyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Isopropylcyclohexane-1,4-diamine is a chemical compound with a molecular formula of C9H20N2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amino groups at the 1 and 4 positions, and one of the amino groups is further substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropylcyclohexane-1,4-diamine typically involves the following steps:
Cyclohexane Nitration: Cyclohexane is nitrated to form cyclohexane-1,4-dinitro compound.
Reduction: The dinitro compound is then reduced to cyclohexane-1,4-diamine using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Isopropylation: The cyclohexane-1,4-diamine is then reacted with isopropyl halide (e.g., isopropyl chloride) in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N1-Isopropylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1-Isopropylcyclohexane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of N1-Isopropylcyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its isopropyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,4-diamine: Lacks the isopropyl group, making it less sterically hindered and less specific in its interactions.
N1-Methylcyclohexane-1,4-diamine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
N1-Ethylcyclohexane-1,4-diamine: Contains an ethyl group, which affects its reactivity and binding properties.
Uniqueness: N1-Isopropylcyclohexane-1,4-diamine is unique due to its isopropyl group, which provides steric hindrance and enhances its specificity in chemical reactions and biological interactions. This makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
4-N-propan-2-ylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C9H20N2/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
XBIIOWJDJMRYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)
![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)

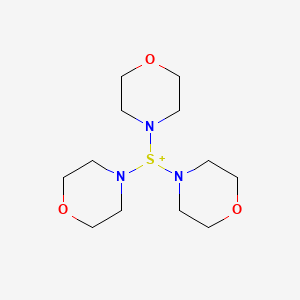

![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)
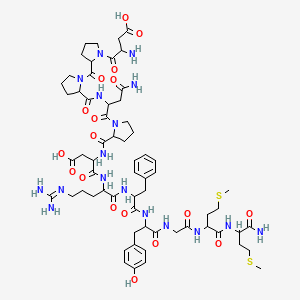

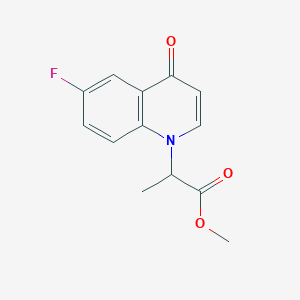
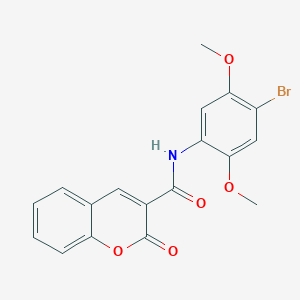

![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)
